2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide
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Overview
Description
2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a thiazolidinone core with various functional groups that contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide typically involves a multi-step process. One common method includes the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with 2-(4-hydroxyphenyl)ethylamine to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorine atom in the benzylidene group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating infections, cancer, and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide involves its interaction with various molecular targets. The thiazolidinone core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can interact with cellular signaling pathways, influencing processes such as cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
- 2-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
- 3-(4-chloro-2-hydroxyphenyl)-2-(substituted) thiazolidin-4-one
Uniqueness
Compared to similar compounds, 2-[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide exhibits unique properties due to the presence of the 4-hydroxyphenyl group. This functional group enhances its biological activity and specificity, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C20H17ClN2O3S2 |
---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[2-(4-hydroxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C20H17ClN2O3S2/c21-15-3-1-2-14(10-15)11-17-19(26)23(20(27)28-17)12-18(25)22-9-8-13-4-6-16(24)7-5-13/h1-7,10-11,24H,8-9,12H2,(H,22,25)/b17-11- |
InChI Key |
LYKLUZCSSNCZCD-BOPFTXTBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NCCC3=CC=C(C=C3)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)CC(=O)NCCC3=CC=C(C=C3)O |
Origin of Product |
United States |
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